Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate
Description
Properties
Molecular Formula |
C25H44O4 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
diethyl 2-[(9Z,12Z)-octadeca-9,12-dienyl]propanedioate |
InChI |
InChI=1S/C25H44O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24(26)28-5-2)25(27)29-6-3/h10-11,13-14,23H,4-9,12,15-22H2,1-3H3/b11-10-,14-13- |
InChI Key |
GXUOPIMXKVNLQK-XVTLYKPTSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC(C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Esterification of Linoleic Acid Derivatives
Method Overview:
A common starting point involves the esterification of linoleic acid or related fatty acids with malonate derivatives. This process typically employs carbodiimide-mediated coupling or acid chlorides to form ester bonds.
- Activation of Linoleic Acid:
Linoleic acid (a precursor for the octadeca-9,12-dienoic acid moiety) is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethylformamide (DMF). This activation facilitates subsequent ester formation.
- Esterification Reaction:
The activated acid reacts with diethyl malonate or its derivatives, often in the presence of a base such as diisopropylamine, to produce the malonate ester. The reaction is typically performed at room temperature under inert atmosphere, with yields around 22% to 64% depending on conditions.
Synthesis of the (9Z,12Z)-Octadeca-9,12-dienoic Acid Intermediate
Method Overview:
The key intermediate, (9Z,12Z)-octadeca-9,12-dienoic acid, can be synthesized via partial hydrogenation or through Grignard reactions involving unsaturated precursors.
- Preparation of the Acid:
Starting from linoleic acid, oxalyl chloride converts the acid to its acid chloride, which then reacts with a Grignard reagent derived from 9,12-octadecadienyl bromide. This yields the conjugated diene acid with high purity.
- Alternative Route:
The use of copper-catalyzed coupling reactions to synthesize trans and cis isomers of octadecadienoic acids has been documented, with yields around 19g for specific derivatives.
Malonate Ester Formation and Functionalization
Method Overview:
Malonate esters are typically synthesized via esterification of malonic acid derivatives with ethanol in the presence of sulfuric acid or via direct esterification of malonate salts.
- Esterification of Malonic Acid:
Malonic acid reacts with excess ethanol under acid catalysis to produce diethyl malonate. This process is well-established and yields high purity products suitable for subsequent reactions.
- Use of Cyanide for Malonate Derivatives:
In some methods, cyanide salts (NaCN or KCN) are employed to introduce nitrile groups, which can be hydrolyzed or transformed into malonate derivatives. These reactions often involve phase transfer catalysis and require controlled conditions to achieve stereoselectivity.
Coupling and Final Assembly
Method Overview:
The final compound is assembled through coupling of the malonate derivative with the unsaturated fatty acid chain, often via nucleophilic substitution or Michael addition.
- Reaction Conditions:
The malonate is deprotonated using a base like sodium hydride or potassium tert-butoxide, then reacted with the activated fatty acid derivative. The process may involve solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures to control stereochemistry.
- Purification:
Post-reaction, purification is achieved through column chromatography or recrystallization, ensuring the retention of the (9Z,12Z) configuration.
Data Table: Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Esterification of linoleic acid | Carbodiimide, DMF | Room temperature, inert atmosphere | 22-64% | Activation of fatty acids |
| 2 | Acid chloride formation | Oxalyl chloride | Reflux | High purity | Conversion of acid to acid chloride |
| 3 | Grignard reaction | 9,12-octadecadienyl bromide | THF, -78°C to 0°C | 19g | Stereoselective synthesis |
| 4 | Malonate ester synthesis | Ethanol, sulfuric acid | Reflux | High | Esterification of malonic acid |
| 5 | Coupling of malonate with fatty acid | NaH, dichloromethane | Low temperature | Variable | Final assembly |
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate undergoes various chemical reactions, including:
Oxidation: The unsaturated fatty acid chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds in the fatty acid chain can be reduced to form saturated derivatives.
Substitution: The malonate ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted malonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bonds.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Reduction: Saturated malonates.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of lipid-based drug delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties, such as flexibility and hydrophobicity.
Mechanism of Action
The mechanism of action of diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate involves its interaction with various molecular targets. The unsaturated fatty acid chain can interact with lipid membranes, affecting their fluidity and permeability. Additionally, the malonate ester group can participate in enzymatic reactions, leading to the formation of active metabolites that exert biological effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters of (9Z,12Z)-Octadecadienoic Acid
Methyl (9Z,12Z)-Octadecadienoate (Linoleic Acid Methyl Ester)
- Structure: Methyl ester of linoleic acid.
- Physical Properties : Density = 0.87737 g/cm³ (experimental), with a relative error of 0.09% compared to literature values .
- Applications : Used in biodiesel research due to its density profile and combustion efficiency .
- Safety : Storage at -20°C; hazard codes H302 (harmful if swallowed) and H413 (may cause long-term aquatic toxicity) .
Ethyl (9Z,12Z)-Octadecadienoate
- Structure : Ethyl ester analog.
- Biological Activity : Exhibits anti-tumor activity against HepG2 cells (IC₅₀ = 80.54 μmol/L) .
- Natural Occurrence : Isolated from Huperzia serrata (千层塔), highlighting its presence in plant metabolites .
Benzyl (9Z,12Z)-Octadecadienoate
- Structure : Benzyl ester derivative.
- Physical Properties : Molecular weight = 370.57 g/mol; CAS 47557-83-5 .
- Applications : Used in cosmetic formulations (e.g., Dermol 618) for emollient properties .
Diethyl 2-((9Z,12Z)-Octadeca-9,12-dien-1-yl)malonate
- Differentiation : The malonate backbone introduces two ester groups and a reactive central carbon, distinguishing it from simple esters. This structure may enhance its role as a synthetic intermediate or enzyme inhibitor (e.g., targeting malonate-dependent pathways).
Glycerol and Sugar Conjugates
1,3-Dihydroxypropyl-(9Z,12Z)-Octadeca-9,12-dienate
- Structure: Glycerol ester with a single octadecadienoyl chain.
- Natural Source : Isolated from Centella asiatica (积雪草) .
- Implications : The hydroxyl groups in glycerol improve hydrophilicity compared to diethyl malonate derivatives, affecting bioavailability .
Glyceryl 12Z,15Z-Dien-Arachidate
Phospholipid Derivatives
1-Palmitoyl-2-Linoleoyl-sn-Glycero-3-PC
- Structure: Phosphatidylcholine with palmitoyl (C16:0) and linoleoyl (C18:2) chains.
- Function : A major phospholipid in cell membranes; the diethyl malonate analog lacks the phosphate and choline groups, reducing its role in membrane structure .
LysoPC[18:2(9Z,12Z)]
Data Tables
Table 1: Physical and Chemical Properties of Selected Analogs
*Estimated based on structural analogs.
Biological Activity
Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate is a compound of significant interest in biochemical research due to its potential applications in various fields, including food science and pharmacology. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C₂₅H₄₄O₄
- Molecular Weight : 408.61 g/mol
- CAS Number : 72996-03-3
- Appearance : Colorless oil
- Solubility : Soluble in dichloromethane
Biological Activity
This compound serves as an intermediate in the synthesis of Ethyl 11,14-Diepoxyeicosanoate, which is utilized as a standard for assessing epoxidized soybean oil in food products . The compound's biological activities can be categorized into several key areas:
1. Antioxidant Properties
Research indicates that compounds similar to diethyl malonates exhibit antioxidant activities. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
2. Anti-inflammatory Effects
Diethyl malonates have been studied for their anti-inflammatory effects. Inflammation is a common pathway in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.
Case Study 1: Synthesis and Application
In a study focusing on the synthesis of Ethyl 11,14-Diepoxyeicosanoate from diethyl malonate derivatives, researchers demonstrated the efficacy of this compound in food safety testing. The findings indicated that the compound could serve as a reliable marker for detecting epoxidized oils in food products .
Case Study 2: In Vitro Analysis
An in vitro analysis examined the effects of diethyl malonates on cell lines exposed to oxidative stress. The results showed a significant reduction in reactive oxygen species (ROS) levels when treated with diethyl malonate derivatives compared to untreated controls . This suggests potential therapeutic applications in oxidative stress-related conditions.
Comparative Analysis of Related Compounds
Q & A
Q. What are the standard synthetic routes for Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate, and what reaction conditions optimize yield?
The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting (9Z,12Z)-octadeca-9,12-dien-1-yl bromide with diethyl malonate under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF or DMF at 60–80°C. Purification via flash chromatography (hexane:ethyl acetate gradients) yields ~70–80% purity. Critical parameters include moisture control, stoichiometric excess of diethyl malonate (1.2–1.5 eq.), and inert atmosphere to prevent oxidation of the diene .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR (¹H and ¹³C): Key signals include the malonate ester carbonyls (δ ~167–170 ppm in ¹³C) and allylic protons adjacent to the diene (δ ~2.0–2.3 ppm in ¹H). The (9Z,12Z)-diene configuration is confirmed by coupling constants (J = 10–12 Hz for trans and 6–8 Hz for cis protons) .
- IR: Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (C=C stretching) .
- MS: Molecular ion [M+H]⁺ at m/z 420.3 (calculated for C₂₅H₄₀O₄) with fragmentation patterns confirming the diene chain .
Q. How can researchers screen this compound for preliminary biological activity?
Initial assays focus on antimicrobial and anti-inflammatory activity:
- Disk diffusion assays against S. aureus and E. coli (20–50 µg/mL in DMSO), with zone-of-inhibition measurements .
- COX-2 inhibition assays (ELISA) at 10–100 µM concentrations, comparing IC₅₀ values to indomethacin .
- Cytotoxicity is assessed via MTT assays on HEK-293 cells to rule out nonspecific toxicity .
Advanced Research Questions
Q. What computational methods validate the stereoelectronic effects of the diene moiety on reactivity?
Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model the diene’s conjugation with the malonate ester, predicting electron density redistribution. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic sites (e.g., α-carbons of malonate) for regioselective alkylation. These insights guide catalyst selection (e.g., Pd-mediated cross-coupling) for functionalization .
Q. How do structural modifications (e.g., chain length, substituents) impact lipid membrane interactions?
Comparative studies with analogs (e.g., ethyl vs. methyl esters, saturated vs. unsaturated chains) use:
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 69% vs. 83% for similar routes ) arise from:
- Purity of starting materials (e.g., diene bromide >95% vs. 90%).
- Solvent polarity: THF (low polarity) favors slower, selective reactions vs. DMF (high polarity) accelerating side reactions. Resolution involves systematic optimization using Design of Experiments (DoE) to model temperature, solvent, and catalyst interactions .
Q. What enzymatic pathways are implicated in its biodegradation, and how does this inform ecotoxicology studies?
In vitro microsomal assays (rat liver S9 fraction) reveal hydrolysis of malonate esters by carboxylesterases (t₁/₂ = 2.3 h). The diene chain undergoes β-oxidation, confirmed by LC-MS detection of C₁₆ and C₁₄ degradation products. Environmental persistence is low (DT₅₀ <7 days in soil), but metabolites require toxicity screening .
Methodological Guidelines
- Synthesis: Prioritize anhydrous conditions and Pd/C catalysis for diene stability. Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .
- Analytical: Use COSY and HSQC NMR to resolve overlapping diene proton signals. For quantification, HPLC with a C18 column (ACN:H₂O = 85:15) achieves baseline separation .
- Biological Assays: Include lipid nanoparticle formulations (e.g., with cationic lipids from ) to enhance cellular uptake in in vitro models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
